molecular formula C11H11BrO2 B1291777 3-(3-Acetoxyphenyl)-2-bromo-1-propene CAS No. 890097-81-1

3-(3-Acetoxyphenyl)-2-bromo-1-propene

Cat. No.: B1291777
CAS No.: 890097-81-1
M. Wt: 255.11 g/mol
InChI Key: WUUJVSDFFJSZNA-UHFFFAOYSA-N
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Description

3-(3-Acetoxyphenyl)-2-bromo-1-propene is an organic compound characterized by the presence of an acetoxy group attached to a phenyl ring, which is further connected to a bromo-substituted propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetoxyphenyl)-2-bromo-1-propene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetoxyphenyl)-2-bromo-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The acetoxy group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The double bond in the propene chain can be reduced using hydrogenation catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

Major Products Formed

    Substitution: Formation of 3-(3-Acetoxyphenyl)-2-substituted-1-propenes.

    Oxidation: Formation of 3-(3-Acetoxyphenyl)-2-bromo-1-propenoic acid or 3-(3-Acetoxyphenyl)-2-bromo-1-propanone.

    Reduction: Formation of 3-(3-Acetoxyphenyl)-2-bromo-1-propane.

Scientific Research Applications

3-(3-Acetoxyphenyl)-2-bromo-1-propene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Acetoxyphenyl)-2-bromo-1-propene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the acetoxy group can undergo hydrolysis or oxidation. The molecular targets and pathways depend on the specific reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Acetoxyphenyl)-1-propene: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-(3-Hydroxyphenyl)-2-bromo-1-propene: Contains a hydroxyl group instead of an acetoxy group, affecting its reactivity and solubility.

    3-(3-Acetoxyphenyl)-2-chloro-1-propene: Similar structure but with a chlorine atom, which has different reactivity compared to bromine.

Uniqueness

3-(3-Acetoxyphenyl)-2-bromo-1-propene is unique due to the combination of the acetoxy group and the bromine atom, which provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

[3-(2-bromoprop-2-enyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-8(12)6-10-4-3-5-11(7-10)14-9(2)13/h3-5,7H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUJVSDFFJSZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641197
Record name 3-(2-Bromoprop-2-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890097-81-1
Record name 3-(2-Bromoprop-2-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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